

# Switching from Eltrombopag to Hetrombopag Olamine in ITP Patients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For researchers and drug development professionals navigating the therapeutic landscape for Immune Thrombocytopenia (ITP), the emergence of new thrombopoietin receptor agonists (TPO-RAs) presents both opportunities and questions. This guide provides a detailed comparison of switching from the established TPO-RA, eltrombopag, to a newer agent, **hetrombopag olamine**, for the management of ITP in adult patients. The information is based on a post-hoc analysis of a multicenter, randomized phase III clinical trial.

## **Pharmacological Profiles**

Both eltrombopag and **hetrombopag olamine** are orally administered, small-molecule, nonpeptide TPO-RAs.[1][2] They function by binding to and stimulating the transmembrane domain of the thrombopoietin receptor (TPO-R), also known as c-Mpl or CD110.[2][3] This activation mimics the effect of endogenous thrombopoietin, leading to the proliferation and differentiation of megakaryocytes in the bone marrow and subsequently, an increase in platelet production.[3][4] Preclinical studies suggest that hetrombopag has a pharmacological potency approximately 30 times greater than that of eltrombopag.[5]

## **Signaling Pathway**

The binding of a TPO-R agonist, such as eltrombopag or hetrombopag, to the TPO receptor initiates a downstream signaling cascade. A key pathway involved is the Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway. Upon receptor activation, JAK2 is phosphorylated, which in turn phosphorylates and activates STAT proteins (primarily



STAT5). Activated STAT proteins then translocate to the nucleus to promote the transcription of genes involved in megakaryocyte proliferation and maturation.[3][5]



Click to download full resolution via product page

**TPO-Receptor Agonist Signaling Pathway** 

## Clinical Efficacy: A Head-to-Head Comparison

A post-hoc analysis of a phase III trial (NCT03222843) evaluated the outcomes of 63 ITP patients who switched from a 14-week treatment with eltrombopag to a 24-week treatment with hetrombopag.[5][6][7]

#### Platelet Response Rates

The primary efficacy endpoint was the proportion of patients achieving a platelet count of  $\geq 50 \text{ x}$   $10^9$ /L. The overall response rate significantly improved after switching to hetrombopag.[7][8]

| Treatment Phase           | Overall Response Rate |  |
|---------------------------|-----------------------|--|
| Eltrombopag (pre-switch)  | 66.7%                 |  |
| Hetrombopag (post-switch) | 88.9%                 |  |

Data from a post-hoc analysis of a phase III trial.[7][8]



Notably, hetrombopag demonstrated a robust response even in patients who had a suboptimal response to eltrombopag.[5][9]

| Platelet Count Pre-Switch (Eltrombopag) | Platelet Response Post-Switch (Hetrombopag) |
|-----------------------------------------|---------------------------------------------|
| <30 x 10 <sup>9</sup> /L                | 66.7% (8 out of 12 patients)                |
| 30 to <50 x 10 <sup>9</sup> /L          | 88.9% (8 out of 9 patients)                 |

Data from a post-hoc analysis of a phase III trial.[8][9]

## **Safety and Tolerability Profile**

The incidence of treatment-related adverse events (TRAEs) was lower during the hetrombopag treatment phase compared to the eltrombopag phase.[5][7][8]

| Adverse Event Profile                     | Eltrombopag (14 weeks)  | Hetrombopag (24 weeks) |
|-------------------------------------------|-------------------------|------------------------|
| Overall Incidence of TRAEs                | 50.8%                   | 38.1%                  |
| Most Common TRAEs                         |                         |                        |
| Platelet count increased                  | 9.5%                    | 7.9%                   |
| Alanine aminotransferase increased        | 9.5%                    | 1.6%                   |
| Unconjugated bilirubin increased          | 7.9%                    | 3.2%                   |
| Aspartate aminotransferase increased      | 6.3%                    | 3.2%                   |
| Severe Adverse Events                     | Not specified in detail | None reported          |
| Dose Adjustments/Interruptions due to AEs | 11.1%                   | 11.1%                  |

Data from a post-hoc analysis of a phase III trial.[5][9]



# Experimental Protocol: Phase III Trial (NCT03222843)

The data presented is derived from a post-hoc analysis of a multicenter, randomized, double-blind, placebo-controlled phase III trial.[10][11]

#### Study Design:

The original study included a 10-week double-blind period where patients received hetrombopag or a placebo. This was followed by a 14-week open-label period where patients in the placebo group were switched to eltrombopag.[10] The post-hoc analysis focused on patients who completed the 14-week eltrombopag treatment and subsequently switched to a 24-week course of hetrombopag.[5][7]





Click to download full resolution via product page

#### Workflow of the Phase III Trial and Post-Hoc Analysis

#### Patient Population:

The analysis included 63 adult patients with ITP who had an insufficient response or had relapsed after at least one prior ITP therapy.[5] Key inclusion criteria were a confirmed ITP diagnosis for ≥6 months and a platelet count of <30×10°/L.

#### Dosage and Administration:

- Eltrombopag: Initiated at 25 mg once daily, with dose adjustments up to a maximum of 75 mg once daily to maintain platelet counts between 50 x 10°/L and 250 x 10°/L.[10]
- Hetrombopag: Following the switch, the final dosage was 7.5 mg daily for 44.4% of patients and 5 mg daily for 25.4% of patients.[5]

#### **Endpoints:**

- Primary Efficacy Endpoint: The proportion of patients achieving a platelet count of ≥50 x
   109/L.[6][7]
- Safety Endpoint: Incidence and severity of adverse events.[6][7]

### Conclusion

The available data from the post-hoc analysis of a phase III trial suggests that switching from eltrombopag to hetrombopag is an effective and well-tolerated strategy for managing ITP in adult patients. Hetrombopag demonstrated a higher platelet response rate, including in patients with a prior suboptimal response to eltrombopag, and was associated with a lower incidence of treatment-related adverse events.[5][7][8] These findings indicate that hetrombopag may offer a valuable alternative for ITP patients. However, as the authors of the analysis note, these observations require confirmation in future prospective clinical trials.[5][7][8]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Facebook [cancer.gov]
- 2. Eltrombopag, a thrombopoietin- receptor agonist in the treatment of adult chronic immune thrombocytopenia: a review of the efficacy and safety profile PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Herombopag Olamine? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Switching from eltrombopag to hetrombopag in patients with primary immune thrombocytopenia: a post-hoc analysis of a multicenter, randomized phase III trial | springermedizin.de [springermedizin.de]
- 6. [PDF] Switching from eltrombopag to hetrombopag in patients with primary immune thrombocytopenia: a post-hoc analysis of a multicenter, randomized phase III trial | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Thrombocytopenia | Switching from eltrombopag to hetrombopag in patients with primary immune thrombocytopenia: a post-hoc analysis of a multicenter, randomized phase III trial | springermedicine.com [springermedicine.com]
- 9. Switching from eltrombopag to hetrombopag in patients with primary immune thrombocytopenia: a post-hoc analysis of a multicenter, randomized phase III trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multicenter, randomized phase III trial of hetrombopag: a novel thrombopoietin receptor agonist for the treatment of immune thrombocytopenia PMC [pmc.ncbi.nlm.nih.gov]
- 11. Switching from eltrombopag to hetrombopag in patients with primary immune thrombocytopenia: a post-hoc analysis of a multicenter, randomized phase III trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Switching from Eltrombopag to Hetrombopag Olamine in ITP Patients: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607939#switching-from-eltrombopag-to-hetrombopag-olamine-in-itp-patients]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com